Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate
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Overview
Description
Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate is a complex organic compound that features a combination of carbamate, amino, and thiopyran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate typically involves multi-step organic reactions. One possible route could involve the protection of an amino group with a carbobenzyloxy (Cbz) group, followed by the formation of the thiopyran ring and subsequent esterification to introduce the methyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring could yield sulfoxides or sulfones, while reduction of the ester group could produce the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other carbamate-protected amino acids, thiopyran derivatives, and methyl esters. Examples could be:
- Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-yl]acetate
- Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]propanoate
Uniqueness
The uniqueness of Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C16H19NO6S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 2-(1,1-dioxothian-4-ylidene)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H19NO6S/c1-22-15(18)14(13-7-9-24(20,21)10-8-13)17-16(19)23-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,19) |
InChI Key |
FVGVFJSQRMHNFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CCS(=O)(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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